Ac-D-Cys(Trt)-OH
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Overview
Description
Ac-D-Cys(Trt)-OH, also known as N-acetyl-D-cysteine (Trityl), is a derivative of the amino acid cysteine. This compound is characterized by the presence of a trityl (Trt) protecting group attached to the thiol group of cysteine. The trityl group is commonly used in peptide synthesis to protect the thiol group from oxidation and other side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Cys(Trt)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Acetylation: The amino group of the protected cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of the free thiol group.
Deprotection: Free thiol group of D-cysteine.
Scientific Research Applications
Ac-D-Cys(Trt)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Studied for its role in redox biology and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine (NAC): A similar compound but with the L-isomer of cysteine.
S-methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
Uniqueness
Ac-D-Cys(Trt)-OH is unique due to the presence of the trityl protecting group, which provides stability to the thiol group during synthetic processes. This makes it particularly useful in peptide synthesis where protection of functional groups is crucial.
Biological Activity
Ac-D-Cys(Trt)-OH, also known as Acetyl-D-Cysteine with a Trityl protecting group, is a compound of interest in peptide synthesis and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.
This compound is a derivative of cysteine, an amino acid critical for protein structure and function. The Trityl (Trt) group serves as a protecting group that enhances the stability of the compound during synthesis. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptides containing cysteine residues.
Synthesis Overview:
- Starting Material: Fmoc-D-Cys(Trt)-OH.
- Activation Reagents: HBTU or DIPCDI/HOBt are commonly used for activating the carboxyl group of amino acids for coupling reactions .
- Deprotection: The Trt group can be removed using trifluoroacetic acid (TFA) under controlled conditions to yield free cysteine .
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential therapeutic applications. Research indicates that derivatives of D-cysteine exhibit various biological properties, including antimicrobial and antioxidant activities.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study explored cationic amino acid-enriched short peptides synthesized using this compound. These peptides showed promising antimicrobial properties, suggesting potential applications in developing new antibiotics . -
Receptor Binding Studies:
In peptide constructs where this compound was incorporated, significant receptor binding affinities were observed. For example, a cyclic peptide containing this compound demonstrated an IC50 value of 0.7 nM at the hMC4R receptor, indicating strong binding affinity and partial agonist activity . -
Peptide Stability:
Research highlighted the stability of peptides synthesized with this compound under physiological conditions. The presence of the Trt group helped maintain the integrity of the peptide during biological assays, which is crucial for accurate biological evaluations .
Data Table: Biological Activity Profiles
Properties
Molecular Formula |
C24H23NO3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |
InChI Key |
KCVPASSMLHHOIF-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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